molecular formula C16H16BrN5O B15116681 3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine

3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine

Katalognummer: B15116681
Molekulargewicht: 374.23 g/mol
InChI-Schlüssel: YHPSXNGOIIKFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a brominated pyridine ring linked to an imidazo[4,5-b]pyridine moiety through a pyrrolidine linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine derivatives, followed by the formation of the imidazo[4,5-b]pyridine core through cyclization reactions. The final step involves the coupling of the pyridine and imidazo[4,5-b]pyridine moieties via a pyrrolidine linker under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysis and solid-liquid extraction techniques to isolate the desired regioisomers .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Wirkmechanismus

The mechanism of action of 3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and gene expression .

Eigenschaften

Molekularformel

C16H16BrN5O

Molekulargewicht

374.23 g/mol

IUPAC-Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C16H16BrN5O/c1-21-15-13(3-2-6-19-15)20-16(21)22-8-5-11(10-22)23-14-4-7-18-9-12(14)17/h2-4,6-7,9,11H,5,8,10H2,1H3

InChI-Schlüssel

YHPSXNGOIIKFSG-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(C3)OC4=C(C=NC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.